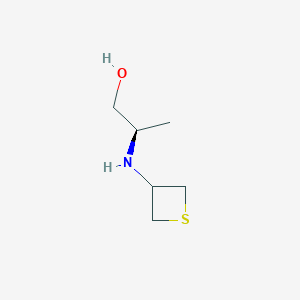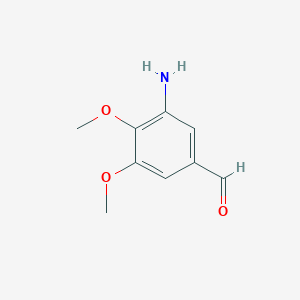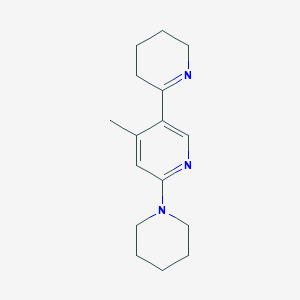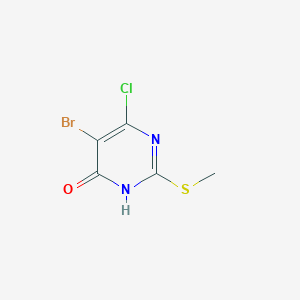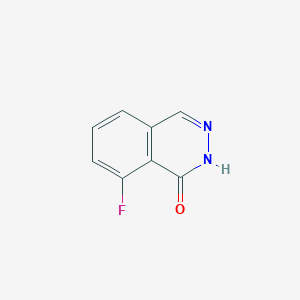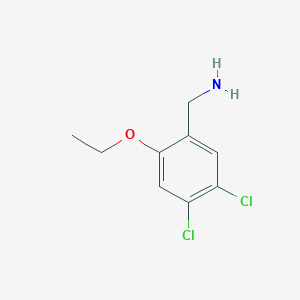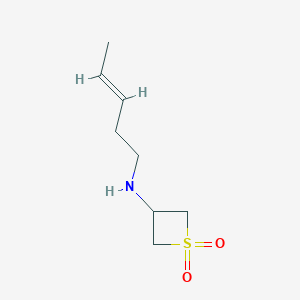
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide is a compound that belongs to the class of thietane dioxides. Thietane dioxides are four-membered ring structures containing sulfur and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-en-1-ylamino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and sodium phenolate for nucleophilic substitution . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane dioxides .
Wissenschaftliche Forschungsanwendungen
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antidepressant in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(Pent-3-en-1-ylamino)thietane1,1-dioxide involves its interaction with various neurotransmitter systems. It has been shown to affect serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors . Dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but different substituents at the 3-position.
3-Phenylsulfanylthietane-1,1-dioxides: These compounds contain a phenylsulfanyl group instead of a pent-3-en-1-ylamino group.
Uniqueness
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its potential as an antidepressant and its interactions with multiple neurotransmitter systems set it apart from other thietane dioxides .
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
1,1-dioxo-N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-5-9-8-6-12(10,11)7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI-Schlüssel |
QERHAZHEHWYKRP-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCNC1CS(=O)(=O)C1 |
Kanonische SMILES |
CC=CCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


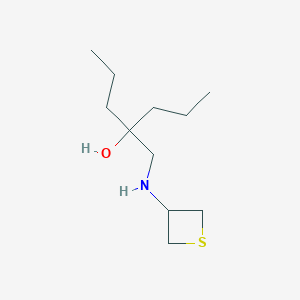

![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
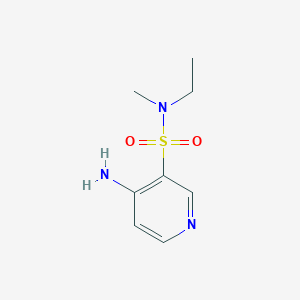
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
